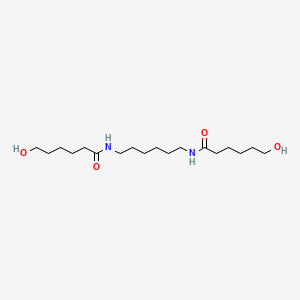

N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide)

Description

Properties

CAS No. |

36011-12-8 |

|---|---|

Molecular Formula |

C18H36N2O4 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

6-hydroxy-N-[6-(6-hydroxyhexanoylamino)hexyl]hexanamide |

InChI |

InChI=1S/C18H36N2O4/c21-15-9-3-5-11-17(23)19-13-7-1-2-8-14-20-18(24)12-6-4-10-16-22/h21-22H,1-16H2,(H,19,23)(H,20,24) |

InChI Key |

VLSPLZWMDJVMRP-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCNC(=O)CCCCCO)CCNC(=O)CCCCCO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide) typically involves the formation of amide bonds between hexanediamine and 6-hydroxyhexanoic acid or its derivatives. The key step is the coupling of the diamine with hydroxy-functionalized acid derivatives under controlled conditions to yield the bis-amide diol structure.

Stepwise Synthesis Approach

- Starting Materials: 1,6-Hexanediamine and 6-hydroxyhexanoic acid or activated derivatives (e.g., acid chlorides or esters).

- Reaction Conditions: Amidation is generally performed under heating with or without catalysts, often in the presence of coupling agents or under dehydrating conditions to drive the reaction forward.

- Purification: The crude product is purified by recrystallization or chromatographic techniques to obtain high-purity N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide).

Specific Synthetic Routes

| Route No. | Description | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| 1 | Direct amidation of 1,6-hexanediamine with 6-hydroxyhexanoic acid under heating | Heat, possible use of coupling agents (e.g., DCC) | Straightforward, uses readily available reagents | Requires removal of water to drive reaction |

| 2 | Reaction of 1,6-hexanediamine with 6-hydroxyhexanoyl chloride (acid chloride derivative) | Acid chloride, base (e.g., pyridine), low temp | High reactivity, faster reaction | Acid chloride preparation needed, moisture sensitive |

| 3 | Polycondensation involving diamine and diester derivatives (e.g., dimethyl adipate) with catalysts | Titanium(IV) butoxide catalyst, 170-190°C | Suitable for polymer precursor synthesis | Risk of amide bond cleavage (alcoholysis/acidolysis) |

Industrial and Research-Scale Synthesis

Industrial synthesis often employs continuous flow reactors to optimize reaction parameters such as temperature, residence time, and reagent stoichiometry, improving yield and purity. The use of catalysts like titanium(IV) butoxide facilitates polycondensation reactions when incorporating this compound into polymer matrices.

Reaction Mechanisms and Conditions

Amidation Reaction

The core reaction is the nucleophilic attack of the amine group on the activated carboxyl group of 6-hydroxyhexanoic acid or its derivatives, forming the amide bond and releasing water or alcohol as a byproduct. Removal of water is critical to shift equilibrium toward product formation.

Catalysis and Temperature

- Catalysts such as titanium(IV) butoxide enhance the rate of polycondensation.

- Typical reaction temperatures range from 170°C to 190°C for polymerization steps.

- Lower temperatures and inert atmospheres are preferred during acid chloride amidation to prevent side reactions.

Side Reactions and Challenges

- Alcoholysis and Acidolysis: During polymerization, amide bonds may undergo cleavage, leading to loss of symmetrical amide segments and affecting polymer properties.

- Moisture Sensitivity: Acid chloride intermediates require anhydrous conditions to prevent hydrolysis.

Analytical and Purification Techniques

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phase is used for analysis and purification. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid.

- Recrystallization: Commonly employed to purify the final compound.

- Spectroscopic Characterization: NMR, IR, and mass spectrometry confirm the structure and purity.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 1,6-Hexanediamine, 6-hydroxyhexanoic acid or derivatives |

| Key Reaction Type | Amidation (nucleophilic acyl substitution) |

| Catalysts | Titanium(IV) butoxide (for polymerization), coupling agents (e.g., DCC) |

| Reaction Conditions | Heating (ambient to 190°C), inert atmosphere for sensitive steps |

| Purification Methods | Recrystallization, reverse-phase HPLC |

| Analytical Techniques | HPLC, NMR, IR, Mass Spectrometry |

| Industrial Scale Adaptation | Continuous flow reactors, optimized temperature and catalyst use |

| Challenges | Amide bond cleavage during polymerization, moisture sensitivity of intermediates |

Research Findings and Advances

Recent studies have demonstrated that incorporating N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide) into poly(urethane-co-amide) copolymers enhances thermal stability and mechanical strength compared to traditional polyurethanes. The preparation methods focusing on controlled amidation and polymerization conditions are crucial to maintaining the integrity of the amide segments and achieving desired polymer properties.

Additionally, alternative synthetic routes involving lithiated secondary amides have been explored for related hydroxyhexanamide derivatives, offering potential for tailored functionalization, though further research is needed to fully assess their advantages.

Chemical Reactions Analysis

Types of Reactions

N,N’-Hexane-1,6-diylbis(6-hydroxyhexanamide) undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The amide groups can be reduced to amines under specific conditions.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide) serves as a building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling the creation of more complex molecules. It is particularly useful in the synthesis of polymers and other materials due to its ability to form hydrogen bonds .

Biology

In biological research, this compound has been investigated for its role in enzyme-substrate interactions and protein modifications . The hydroxyl and amide groups can interact with biological macromolecules, influencing their structure and function. Notably, it has been studied as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in gene regulation .

Medicine

The potential medical applications of N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide) are significant. It has been explored for use in drug delivery systems and as a therapeutic agent due to its ability to modulate enzymatic activity and alter protein conformation. Research indicates that it exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anti-cancer agent .

Industry

In industrial applications, this compound is utilized in the production of polymers , coatings , and adhesives . Its reactive functional groups make it suitable for creating materials with specific properties, such as enhanced strength or durability .

In Vitro Studies

Research has demonstrated that N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide) exhibits significant cytotoxic effects on cancer cell lines. For example:

- Cell Cycle Arrest : Treatment with this compound leads to increased cell cycle arrest at the G1 phase.

- Enhanced Apoptosis : Studies show enhanced apoptosis in human cancer cells following treatment with this compound.

These findings suggest its potential for further development as an anti-cancer therapeutic .

Structure-Activity Relationship (SAR)

A systematic study on related compounds indicated that variations in alkyl chain length and hydroxyl group positioning significantly affect HDAC inhibitory activity. Compounds with longer alkyl chains exhibited enhanced potency due to improved hydrophobic interactions with the enzyme's active site .

Mechanism of Action

The mechanism of action of N,N’-Hexane-1,6-diylbis(6-hydroxyhexanamide) involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl and amide groups facilitate these interactions, leading to changes in the structure and function of target molecules. This compound can modulate enzymatic activity, alter protein conformation, and participate in signal transduction pathways .

Comparison with Similar Compounds

Structural and Molecular Features

The hexane-1,6-diyl backbone is common among analogs, but substituents on the amide groups dictate functional differences:

Key Observations :

- Hydrophilicity : The hydroxyl groups in the target compound likely increase water solubility compared to stearamide (hydrophobic) or 2-ethylhexanamide (branched, less polar) derivatives.

- Steric Effects: Bulky tert-butyl groups in VEENOX® 1098 enhance steric hindrance, improving thermal stability for antioxidant applications.

Physical Properties

Notes:

- VEENOX® 1098’s low water solubility aligns with its role as a polymer stabilizer, where leaching resistance is critical .

- Stearamide derivatives (e.g., N,N'-Hexane-1,6-diyldistearamide) are typically used as lubricants or surfactants due to their hydrophobic nature .

Biological Activity

N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide) is a compound that has garnered interest due to its potential biological activities, particularly in the context of histone deacetylase (HDAC) inhibition. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide) is characterized by its linear hexane backbone with hydroxyl and amide functional groups. The presence of these functional groups suggests potential interactions with biological macromolecules, particularly proteins involved in gene regulation.

Structural Formula

Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are critical enzymes involved in the regulation of gene expression through the removal of acetyl groups from lysine residues on histones. The inhibition of HDACs has been linked to various therapeutic effects, including anti-cancer activity. N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide) has been identified as a potential HDAC inhibitor.

The compound's mechanism involves binding to the active site of HDACs, thereby preventing the deacetylation of histones. This results in an increase in acetylated histones, leading to a more relaxed chromatin structure and enhanced transcriptional activity of genes associated with tumor suppression and apoptosis.

Case Studies and Research Findings

- In Vitro Studies : Research indicates that N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide) exhibits significant cytotoxic effects on various cancer cell lines. In particular, studies have shown that treatment with this compound leads to increased cell cycle arrest at the G1 phase and enhanced apoptosis in human cancer cells.

- Structure-Activity Relationship (SAR) : A systematic study on related compounds has demonstrated that variations in the alkyl chain length and hydroxyl group positioning can significantly affect HDAC inhibitory activity. Compounds with longer alkyl chains tend to exhibit enhanced potency due to improved hydrophobic interactions with the enzyme's active site.

- Comparative Analysis : In comparison to other known HDAC inhibitors, such as trichostatin A and vorinostat, N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide) showed comparable IC50 values in enzyme assays, indicating its potential as a lead compound for further development.

Table: Comparative Biological Activity of HDAC Inhibitors

Q & A

Q. What synthetic methodologies are effective for producing N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide) with high yield and purity?

Methodological Answer:

- Cyclodextrin-mediated alkylation in aqueous solutions can be adapted for synthesizing hexane-derived bisamides. This method leverages β-cyclodextrin as a supramolecular catalyst to enhance regioselectivity and reduce side reactions, achieving yields >80% under mild conditions (40–60°C, pH 9–10) .

- Williamson ether synthesis is another viable route, particularly for introducing ether linkages. For example, reaction of diols or diamines with dibromohexane derivatives in the presence of K₂CO₃ as a base at reflux temperatures (80–100°C) can yield structurally analogous compounds with ~82% efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) ensures high purity (>95%).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR Spectroscopy : Identify hydroxyl (3460 cm⁻¹) and carbonyl (1678 cm⁻¹) groups, with aliphatic C-H stretches (2877–2949 cm⁻¹) confirming the hexane backbone .

- Single-Crystal XRD : Resolve molecular geometry and hydrogen-bonding patterns (e.g., intermolecular O–H···N interactions). Use SHELX programs for structure refinement, ensuring R-factor convergence below 0.05 .

- NMR (¹H/¹³C) : Confirm symmetry and substituent placement. For example, methylene protons adjacent to hydroxyl groups resonate at δ 3.4–3.6 ppm in CDCl₃ .

Advanced Research Questions

Q. How do crystallographic features influence the antioxidant efficacy of N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide)?

Methodological Answer:

- Crystal Packing Analysis : Symmetric hydrogen-bonding networks (e.g., O–H···O interactions) enhance thermal stability (Tₘ > 200°C) and radical-scavenging capacity by stabilizing phenolic radicals. Use Mercury software to model packing efficiency .

- Comparative Studies : Compare XRD-derived torsional angles of the hexane spacer with antioxidant activity (via DPPH assays). Straighter conformations correlate with higher electron delocalization and radical quenching efficiency (IC₅₀ < 10 μM) .

Q. What computational strategies predict biological interactions of this compound with molecular targets?

Methodological Answer:

- Molecular Docking (AutoDock/Vina) : Simulate binding to enzymes like caspases or oxidoreductases. For example, the hexane spacer’s flexibility allows optimal positioning in hydrophobic pockets (binding energy < −8 kcal/mol) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen-bond persistence (>70% simulation time) .

- QSAR Models : Relate substituent electronegativity (Hammett σ values) to bioactivity. Hydroxyl groups at para positions enhance solubility and membrane permeability (logP ~2.5) .

Q. How can discrepancies in reported thermal degradation profiles be resolved?

Methodological Answer:

- TGA-DSC Analysis : Conduct under inert (N₂) and oxidative (O₂) atmospheres to differentiate pyrolysis (200–300°C) and oxidative degradation (300–400°C). Discrepancies often arise from residual solvents or impurities; use HPLC-MS to identify degradation byproducts .

- Kinetic Modeling : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ). Consistent Eₐ values (~150 kJ/mol) confirm intrinsic stability, while variations suggest experimental artifacts (e.g., heating rate errors) .

Methodological Resources Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.